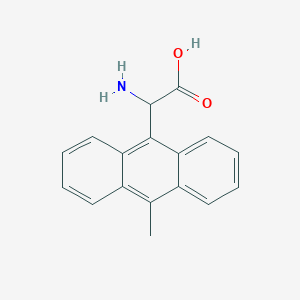

2-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Nonlinear Optical Materials

2-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide: and its derivatives have been investigated for their potential use in nonlinear optics. These materials can exhibit nonlinear optical properties, making them valuable for applications such as optical triggering, light frequency transducers, optical memories, modulators, and deflectors . Researchers have explored their incorporation into polymeric matrices or layered inorganic compounds to enhance macroscopic nonlinear- and electro-optic activity.

Antibacterial Agents

In a related study, researchers synthesized a series of N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives , which included similar structural motifs. These compounds were screened for their preliminary in vitro antibacterial activity against bacteria such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi . While the specific compound was not part of this study, it highlights the potential of thiazole-based structures in antimicrobial research.

Layered Materials

The arrangement of 2-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide and its derivatives within layered structures has been explored. For instance, classical molecular simulation methods were used to describe the intercalation of these molecules between layers of zirconium 4-sulfophenylphosphonate. The resulting arrangement revealed a dense network of hydrogen bonds connecting water molecules and the guests in the interlayer space, as well as interactions with sulfo groups of the host layers. Additionally, the dipole moments of these guests were calculated, suggesting potential applications in non-linear optics .

Anti-Inflammatory and Analgesic Properties

While not directly related to the compound , some thiazole derivatives have demonstrated anti-inflammatory and analgesic activity. Further exploration of the structure–activity relationship may reveal additional therapeutic potential .

properties

IUPAC Name |

2-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4O3S/c20-14(11-5-1-2-6-13(11)19(21)22)18-15-17-12(9-23-15)10-4-3-7-16-8-10/h1-9H,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTGJSGMNCHEOOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901330304 |

Source

|

| Record name | 2-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901330304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24822674 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

477544-85-7 |

Source

|

| Record name | 2-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901330304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-4-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2799443.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2799445.png)

![3,6,9-Trimethylidene-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one](/img/no-structure.png)

![5-Bromo-6-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]quinoline](/img/structure/B2799451.png)

![2-[[4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2799452.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2799453.png)

![N-(5-(2-oxo-2-(pyridin-3-ylamino)ethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2799456.png)